molecular formula C8H13NO2 B14186385 N-allyl-N-(2-formylethyl)acetamide CAS No. 919119-12-3

N-allyl-N-(2-formylethyl)acetamide

Cat. No.: B14186385
CAS No.: 919119-12-3
M. Wt: 155.19 g/mol
InChI Key: VYFFCOHLQUAWLZ-UHFFFAOYSA-N
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Description

N-allyl-N-(2-formylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group, a formyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N-(2-formylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of allylamine with acetic anhydride in the presence of a base, followed by the introduction of a formyl group using formic acid or a formylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-(2-formylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-allyl-N-(2-carboxyethyl)acetamide.

    Reduction: N-allyl-N-(2-hydroxyethyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-N-(2-formylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-allyl-N-(2-formylethyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-allyl-N-(2-carboxyethyl)acetamide: Similar structure but with a carboxyl group instead of a formyl group.

    N-allyl-N-(2-methylethyl)acetamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

N-allyl-N-(2-formylethyl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group allows for specific chemical transformations and interactions that are not possible with other similar compounds.

Properties

CAS No.

919119-12-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(3-oxopropyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C8H13NO2/c1-3-5-9(8(2)11)6-4-7-10/h3,7H,1,4-6H2,2H3

InChI Key

VYFFCOHLQUAWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC=O)CC=C

Origin of Product

United States

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